4-bromo-1-cyclopropyl-1H-pyrazole
Overview
Description
4-Bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a cyclopropyl group at the 1-position.
Mechanism of Action
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.
Result of Action
Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.
Biochemical Analysis
Biochemical Properties
For instance, some pyrazole derivatives have been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Cellular Effects
For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with arylhydrazines in the presence of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine . The reaction is often carried out under solvent-free conditions or in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, primary amines, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Cycloaddition: Silver-mediated cycloaddition reactions with terminal alkynes are common, often carried out under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Similar in structure but lacks the cyclopropyl group.
1-Cyclopropyl-1H-pyrazole: Lacks the bromine atom at the 4-position.
4-Iodopyrazole: Similar to 4-bromo-1-cyclopropyl-1H-pyrazole but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer specific reactivity and biological activity. The combination of these substituents allows for unique interactions with molecular targets and the formation of distinct products in chemical reactions .
Properties
IUPAC Name |
4-bromo-1-cyclopropylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRBBLXAOCSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680239 | |
Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151802-23-1 | |
Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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